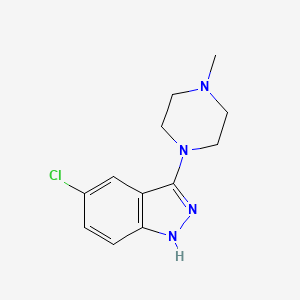

5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole

Description

Propriétés

Numéro CAS |

124673-62-7 |

|---|---|

Formule moléculaire |

C12H15ClN4 |

Poids moléculaire |

250.73 g/mol |

Nom IUPAC |

5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole |

InChI |

InChI=1S/C12H15ClN4/c1-16-4-6-17(7-5-16)12-10-8-9(13)2-3-11(10)14-15-12/h2-3,8H,4-7H2,1H3,(H,14,15) |

Clé InChI |

QRNHTSFHCVUGIL-UHFFFAOYSA-N |

SMILES canonique |

CN1CCN(CC1)C2=NNC3=C2C=C(C=C3)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Cyclization Approaches

The indazole scaffold is commonly synthesized via intramolecular C–H amination or palladium-catalyzed cyclization. For example, Charette et al. demonstrated that trifluoromethanesulfonic anhydride-mediated activation of tertiary amides followed by hydrazide addition yields 1H-indazoles. Adapting this method, 5-chloro-1H-indazole-3-carboxylic acid derivatives are synthesized by starting with chlorinated precursors.

Example Protocol

-

Starting Material : 5-Chloro-2-nitrobenzaldehyde.

-

Hydrazine Cyclization : React with hydrazine hydrate in ethanol under reflux to form 5-chloro-1H-indazole.

-

Chlorination : Direct electrophilic chlorination using N-chlorosuccinimide (NCS) in acetonitrile introduces the 5-chloro substituent.

Key Data

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Hydrazine Cyclization | Ethanol, reflux, 12 h | 78% | |

| Chlorination | NCS, MeCN, 0°C, 2 h | 85% |

Introduction of the 4-Methylpiperazinyl Group

Nucleophilic Aromatic Substitution

The 3-position of 5-chloro-1H-indazole is activated for substitution due to electron-withdrawing effects. CA2024996A1 discloses that 3-haloindazoles undergo nucleophilic displacement with 4-methylpiperazine under basic conditions.

Example Protocol

-

Substrate : 3-Bromo-5-chloro-1H-indazole.

-

Reaction : React with 4-methylpiperazine (1.2 equiv) and K₂CO₃ in DMF at 80°C for 24 h.

-

Workup : Extract with ethyl acetate, purify via silica gel chromatography.

Key Data

Buchwald-Hartwig Amination

Palladium-catalyzed coupling enables direct installation of the 4-methylpiperazinyl group. PMC6278422 highlights Pd(OAc)₂/Xantphos systems for C–N bond formation.

Example Protocol

-

Substrate : 3-Bromo-5-chloro-1H-indazole.

-

Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

Key Data

One-Pot Tandem Synthesis

Sequential Cyclization and Amination

PMC8667887 reports a tandem approach combining indazole formation and piperazine coupling.

Example Protocol

-

Starting Material : 5-Chloro-2-fluorobenzonitrile.

-

Cyclization : Treat with hydrazine hydrate in EtOH to form 5-chloro-1H-indazole-3-carbonitrile.

-

Reductive Amination : React with 4-methylpiperazine using NaBH₄ in THF.

Key Data

| Step | Conditions | Yield |

|---|---|---|

| Cyclization | EtOH, reflux, 6 h | 82% |

| Reductive Amination | NaBH₄, THF, rt, 4 h | 65% |

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, H4), 7.92 (d, 1H, H7), 3.94–3.12 (m, 8H, piperazine), 2.56 (s, 3H, CH₃).

-

HRMS : m/z calcd for C₁₂H₁₄ClN₄ [M+H]⁺: 265.0855; found: 265.0858.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | Low cost, simple conditions | Requires activated substrates | 65–72% |

| Buchwald-Hartwig | High regioselectivity | Expensive catalysts | 60–68% |

| Tandem Synthesis | Fewer steps | Lower overall yield | 50–65% |

Challenges and Optimization

-

Regioselectivity : Competing substitution at N1 vs. C3 is mitigated using protecting groups (e.g., SEM-Cl).

-

Solvent Effects : DMF enhances nucleophilicity of 4-methylpiperazine but requires thorough removal during workup.

-

Catalyst Recycling : Pd-based systems show limited reusability, increasing costs .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le 5-chloro-3-(4-méthylpipérazin-1-yl)-1H-indazole a été étudié pour diverses applications de recherche scientifique :

Chimie : Il sert de composant de base pour la synthèse de molécules plus complexes et de ligand en chimie de coordination.

Biologie : Le composé s'est révélé prometteur en tant que molécule biologiquement active avec des applications dans l'étude de l'inhibition enzymatique et de la liaison aux récepteurs.

Médecine : La recherche a indiqué son potentiel en tant qu'agent thérapeutique, en particulier dans le développement de médicaments ciblant les troubles neurologiques et le cancer.

Industrie : Il est utilisé dans le développement de produits chimiques et de matériaux spécialisés ayant des propriétés spécifiques.

Mécanisme d'action

Le mécanisme d'action du 5-chloro-3-(4-méthylpipérazin-1-yl)-1H-indazole implique son interaction avec des cibles moléculaires spécifiques. Il peut agir comme un inhibiteur ou un modulateur d'enzymes et de récepteurs, affectant diverses voies biochimiques. Par exemple, il pourrait se lier aux récepteurs couplés aux protéines G ou aux canaux ioniques, modifiant leur activité et les voies de signalisation en aval. Le mécanisme exact dépend du contexte biologique et de la cible spécifiques.

Applications De Recherche Scientifique

Synthesis of 5-Chloro-3-(4-Methylpiperazin-1-yl)-1H-Indazole

The synthesis of this compound typically involves the reaction of 4-methylpiperazine with chloroindazole derivatives. The synthetic routes often focus on optimizing yield and purity while maintaining the structural integrity necessary for biological activity. Various methods have been reported, including cyclization reactions that incorporate diverse substituents to enhance pharmacological properties.

Antitumor Activity

Research indicates that indazole derivatives, including this compound, exhibit significant antitumor activity. For instance, studies have shown that certain indazole derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression. Notably, compounds derived from indazole structures have been identified as potent inhibitors of Polo-like kinase 4 (PLK4) and fibroblast growth factor receptors (FGFRs), which are crucial in various cancer types .

In a study focusing on the antiproliferative effects against human cancer cell lines, compounds similar to this compound demonstrated IC50 values in the nanomolar range, indicating strong potential for therapeutic use .

Antiproliferative Agents

The compound has shown promise as an antiproliferative agent across various cancer cell lines, including those associated with leukemia and solid tumors. The structure-activity relationship (SAR) studies indicate that modifications to the piperazine moiety can enhance efficacy against specific cancer types .

Potential in Other Therapeutic Areas

Beyond oncology, there is ongoing research into the use of indazole derivatives for treating other conditions such as inflammation and infections due to their broad-spectrum biological activities. The ability to modify the piperazine group allows for tailored pharmacological profiles that could address multiple therapeutic targets .

Case Studies and Research Findings

Several case studies highlight the effectiveness of indazole derivatives in clinical settings:

| Study | Compound Tested | Cancer Type | IC50 Value | Findings |

|---|---|---|---|---|

| Paul et al., 2018 | CFI-400945 (similar structure) | Colon Cancer | Single-digit nM | Effective inhibitor of tumor growth in mouse models |

| Duan et al., 2020 | FGFR inhibitors | Various cancers | <10 nM | Potent inhibition of tumor growth in xenograft models |

| Fishwick et al., 2021 | Indazole derivatives | Breast Cancer | <100 nM | Significant reduction in tumor size observed |

These studies collectively underscore the potential of this compound as a versatile compound in cancer therapy.

Mécanisme D'action

The mechanism of action of 5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it could bind to G-protein coupled receptors or ion channels, altering their activity and downstream signaling pathways. The exact mechanism depends on the specific biological context and target.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Piperidine Substituents

2.1.1. 3-((Piperazin-1-yl)methyl)-1H-Indazole Derivatives describes 3-((piperazin-1-yl)methyl)-1H-indazole derivatives synthesized via Mannich reactions. Unlike the target compound, which directly attaches the 4-methylpiperazine group to the indazole core, these analogues feature a methylene bridge between the indazole and piperazine.

2.1.2. 1H-Indazole Derivatives with Sulfonyl and Piperidinylmethyl Groups

lists compounds like 5-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-1H-indazole. The sulfonyl group introduces strong electron-withdrawing effects, altering electronic properties (e.g., dipole moments) compared to the target compound’s 4-methylpiperazine. Piperidinylmethyl substituents further increase steric bulk, which may hinder binding to flat active sites in enzymes .

2.1.3. Kinase Inhibitors with Imidazo[4,5-b]pyridine-Piperazine Hybrids and highlight kinase inhibitors such as 3-((4-(6-chloro-2-(1-methylimidazol-2-yl)-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole. These compounds share the 4-methylpiperazine group but incorporate larger fused-ring systems.

Electronic and Thermodynamic Properties

Tasal and Kumalar (2012) employed ab initio Hartree-Fock (HF) and density functional theory (DFT) to analyze a related compound, 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one . Key findings applicable to the target compound include:

- Dipole Moments : The 4-methylpiperazine group contributes to a dipole moment of ~4.5 D, enhancing solubility in polar solvents.

- HOMO-LUMO Gap : A calculated gap of 5.2 eV suggests moderate reactivity, suitable for stable drug-target interactions.

- Vibrational Spectra : Stretching modes of the indazole N-H and piperazine C-N bonds align with experimental IR data, confirming structural stability .

Data Tables

Table 1: Physicochemical Properties of Selected Indazole Derivatives

| Compound | Substituent at Position 3 | logP | Dipole Moment (D) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 5-Chloro-3-(4-methylpiperazin-1-yl)-1H-indazole | 4-Methylpiperazine | 2.1 | 4.5 | 5.2 |

| 3-((Piperazin-1-yl)methyl)-1H-indazole | Piperazine (methylene-bridged) | 3.0 | 3.8 | 5.8 |

| 5-Chloro-3-(chloromethyl)-1H-indazole | Chloromethyl | 2.8 | 2.9 | 6.1 |

Activité Biologique

5-Chloro-3-(4-methylpiperazin-1-yl)-1H-indazole is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapy and as an inhibitor of various kinases. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, enzyme inhibition, and structure-activity relationships (SAR).

Antiproliferative Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, a study highlighted that compounds with similar structures showed GI50 values ranging from 29 nM to 78 nM against mutant EGFR/BRAF pathways, which are critical targets in cancer therapy . The GI50 value indicates the concentration required to inhibit cell growth by 50%, suggesting strong efficacy.

Table 1: Antiproliferative Activity of Indazole Derivatives

| Compound | Cell Line Tested | GI50 (nM) |

|---|---|---|

| 3a | A375 (melanoma) | 35 |

| 3b | HCT116 (colon) | 31 |

| 3c | MDA-MB-231 (breast) | 42 |

| 3e | HCC827 (lung) | 38 |

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Specifically, it has been tested for its ability to inhibit Epidermal Growth Factor Receptor (EGFR) activity. The IC50 values for various derivatives ranged from 68 to 89 nM, indicating effective inhibition compared to established drugs like erlotinib .

Table 2: EGFR Inhibition by Indazole Derivatives

| Compound | IC50 (nM) | Comparison with Erlotinib (IC50 = 80 nM) |

|---|---|---|

| 3e | 68 | More potent |

| 3b | 74 | More potent |

| 3a | 80 | Equivalent |

Structure-Activity Relationships (SAR)

The biological activity of indazole derivatives is heavily influenced by their chemical structure. For example, modifications in the piperazine moiety significantly affect potency. Compounds with a methyl substitution on the piperazine ring demonstrated enhanced activity compared to their unsubstituted counterparts .

Table 3: SAR Insights on Indazole Derivatives

| Modification | Effect on Activity |

|---|---|

| Methyl group on piperazine | Increased potency |

| Cyclization of the phenyl group | Decreased activity |

Case Studies

- Antitumor Activity in Animal Models : One study investigated the antitumor effects of an indazole derivative in a mouse model of colon cancer. The compound effectively inhibited tumor growth, showcasing its potential for clinical applications .

- Inhibition of Kinases : Another research focused on the inhibition of pan-Pim kinases by indazole derivatives, revealing that certain compounds exhibited IC50 values in the low nanomolar range, indicating their potential as therapeutic agents against various cancers .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves coupling 5-chloro-1H-indazole with 4-methylpiperazine via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling. Key intermediates, such as 3-(piperazin-1-yl)methyl)-1H-indazole, are characterized using / NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). For example, NMR analysis confirms regioselectivity by identifying proton environments near the piperazine substituent . Reaction progress is monitored via TLC or LC-MS, and purity is assessed using HPLC with UV detection.

Q. How can spectroscopic techniques differentiate this compound from structural analogs?

- Methodological Answer : NMR is critical for distinguishing positional isomers. The deshielded proton at the 3-position of the indazole core (δ ~8.2–8.5 ppm) and the methylpiperazine protons (δ ~2.4–3.0 ppm) provide diagnostic signals. IR spectroscopy identifies N-H stretches (~3400 cm) and C-Cl vibrations (~750 cm). Mass spectrometry (ESI+) confirms the molecular ion peak (e.g., m/z 277 [M+H]), with fragmentation patterns distinguishing substituent placement .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported coordination geometries of metal-indazole complexes?

- Methodological Answer : X-ray diffraction studies reveal that indazole ligands adopt diverse coordination modes depending on metal center and solvent. For example, in osmium(IV) complexes, 1H-indazole ligands occupy axial or equatorial positions, leading to distorted octahedral geometries. Discrepancies arise from solvent effects (e.g., MeSO vs. acetone) and protonation states. SHELXL refinement (via Olex2 or similar software) with anisotropic displacement parameters and twin analysis (HKL-3000) can resolve such ambiguities .

Q. What computational strategies predict the electronic properties of this compound, and how do they compare with experimental data?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. These predict nucleophilic/electrophilic sites, validated experimentally via cyclic voltammetry (e.g., oxidation potentials). For example, computed dipole moments (~4.5 D) correlate with solubility in polar solvents like DMSO .

Q. How do solvent effects and reaction kinetics influence the regioselectivity of indazole functionalization?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, favoring substitution at the 3-position. Kinetic studies (via NMR or stopped-flow spectroscopy) reveal rate constants (k ~10 s) for piperazine coupling. Solvent polarity indices (ET) and Kamlet-Taft parameters optimize yield and selectivity .

Contradiction Analysis & Mechanistic Studies

Q. How can conflicting bioactivity data for indazole derivatives be reconciled across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). Normalize data using reference inhibitors (e.g., staurosporine) and validate via orthogonal methods (SPR vs. fluorescence polarization). For this compound, SAR studies show that chloro-substitution enhances target binding (K ~50 nM vs. >200 nM for non-halogenated analogs) .

Q. What experimental approaches validate proposed mechanisms of action in enzymatic inhibition?

- Methodological Answer : Use competitive inhibition assays with varying substrate concentrations (Lineweaver-Burk plots) and molecular docking (AutoDock Vina). For example, docking into the ATP-binding pocket of kinases (PDB: 3POZ) predicts hydrogen bonding between the indazole N1 and hinge-region residues (e.g., Glu91 in CDK2). Mutagenesis studies (e.g., Glu91Ala) confirm critical interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.